molecular formula C23H14Na2O11 B2723468 disodium 6-{3-[(2-carboxylato-4-oxo-4H-chromen-5-yl)oxy]-2-hydroxypropoxy}-4-oxo-4H-chromene-2-carboxylate CAS No. 1231953-90-4

disodium 6-{3-[(2-carboxylato-4-oxo-4H-chromen-5-yl)oxy]-2-hydroxypropoxy}-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B2723468
CAS No.: 1231953-90-4
M. Wt: 512.334
InChI Key: SXIWCEBDTUPPAS-UHFFFAOYSA-L
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Description

Disodium 6-{3-[(2-carboxylato-4-oxo-4H-chromen-5-yl)oxy]-2-hydroxypropoxy}-4-oxo-4H-chromene-2-carboxylate is a complex organic compound featuring two chromene rings. Chromenes are a class of heterocyclic compounds known for their diverse biological activities and extensive use in medicinal chemistry.

Preparation Methods

  • Synthetic Routes and Reaction Conditions

    The compound is synthesized via a multi-step organic synthesis process. A key starting material might be 4-hydroxycoumarin, which undergoes a series of chemical transformations including hydroxylation, carboxylation, and coupling reactions. Each step requires precise reaction conditions, typically involving catalysts, specific solvents, and temperature controls to ensure high yield and purity of the final product.

  • Industrial Production Methods

    Industrially, large-scale synthesis might involve optimization of reaction conditions such as concentration, temperature, and catalysts to maximize efficiency. Methods such as continuous flow synthesis could be used to ensure consistency and scalability. Purification typically involves crystallization or chromatography techniques to isolate the compound.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: The compound can undergo oxidation reactions, especially at the hydroxypropoxy moiety, leading to the formation of oxo derivatives.

    • Reduction: Reduction reactions can alter the chromene rings, potentially hydrogenating them to form dihydrochromenes.

    • Substitution: Nucleophilic or electrophilic substitution can occur at various positions on the chromene rings, leading to a wide array of derivatives.

  • Common Reagents and Conditions

    • Oxidation Reagents: Commonly used oxidizing agents include potassium permanganate or chromium trioxide.

    • Reduction Reagents: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    • Substitution Conditions: Depending on the desired product, conditions can include acid or base catalysts and specific solvents like methanol or dichloromethane.

  • Major Products Formed

    Reaction products vary depending on the specific reactions undergone. Oxidation may produce ketones or aldehydes, while reduction could lead to alcohols. Substitution reactions result in a broad spectrum of functionalized chromenes.

Scientific Research Applications

The compound has diverse applications across various scientific fields:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Studied for its potential as an enzyme inhibitor due to its structural resemblance to natural substrates.

  • Medicine: Evaluated for anti-inflammatory, anticancer, and antimicrobial activities.

  • Industry: Applied in the development of dyes and pigments due to its chromene core which can be modified to produce different colors.

Mechanism of Action

The biological activity of disodium 6-{3-[(2-carboxylato-4-oxo-4H-chromen-5-yl)oxy]-2-hydroxypropoxy}-4-oxo-4H-chromene-2-carboxylate is often related to its ability to interact with specific enzymes or receptors. The compound can mimic natural substrates, binding to active sites and either inhibiting or modifying enzyme activity. Pathways involved include:

  • Inflammatory Pathways: Inhibition of enzymes like cyclooxygenase, reducing prostaglandin synthesis.

  • Cancer Pathways: Interfering with cell signaling pathways crucial for cancer cell growth and survival.

Comparison with Similar Compounds

Disodium 6-{3-[(2-carboxylato-4-oxo-4H-chromen-5-yl)oxy]-2-hydroxypropoxy}-4-oxo-4H-chromene-2-carboxylate is unique due to its dual chromene structure and specific functional groups that confer unique biological activities. Similar compounds include:

  • 4-Hydroxycoumarin: A precursor and well-known anticoagulant.

  • Chromene Derivatives: Various derivatives with modifications at different positions, exhibiting a range of pharmacological properties.

Biological Activity

Disodium 6-{3-[(2-carboxylato-4-oxo-4H-chromen-5-yl)oxy]-2-hydroxypropoxy}-4-oxo-4H-chromene-2-carboxylate, commonly referred to as a chromone derivative, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its complex chromone structure, which includes multiple functional groups that contribute to its biological activity. The molecular formula is C23H14Na2O11C_{23}H_{14}Na_{2}O_{11} with a molecular weight of approximately 512.33 g/mol. Its structural features include:

  • Chromene Backbone : The chromene structure is known for various biological activities.
  • Carboxylate Groups : These enhance solubility and interaction with biological targets.

Anticancer Activity

Research indicates that chromone derivatives possess significant anticancer properties. For instance, studies have shown that compounds containing the chromene scaffold can induce apoptosis in cancer cells through various mechanisms:

  • Caspase Activation : Chromone derivatives trigger caspase-dependent pathways leading to cell death.
  • Cell Cycle Arrest : Some analogs cause G2/M phase arrest in cancer cells, inhibiting proliferation .

A comparative study found that certain derivatives exhibited IC50 values lower than 30 μg/mL against multiple cancer cell lines, indicating potent cytotoxic effects .

CompoundCell LineIC50 (μg/mL)
7eMDA-MB-2313.46
7fMCF-718.76
EtoposideMDA-MB-23130

Antiallergic and Antiasthmatic Effects

This compound has demonstrated antiallergic properties by inhibiting the release of mediators from mast cells. This mechanism is particularly relevant in the context of asthma, where it acts as a prophylactic treatment without affecting established attacks .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Various studies have shown that chromone derivatives exhibit activity against a range of pathogens, including bacteria and fungi. The mechanisms often involve disruption of microbial cell walls and interference with metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : The compound can alter signaling pathways related to cell survival and apoptosis.
  • Interaction with DNA/RNA : Some studies suggest that chromones can intercalate with nucleic acids, affecting replication and transcription processes.

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro experiments have shown that disodium chromone derivatives significantly inhibit cell growth in various cancer cell lines compared to standard chemotherapeutics like etoposide .
  • Animal Models : In vivo studies indicated that these compounds provide significant protection against histamine-induced bronchoconstriction in guinea pigs, reinforcing their potential as antiasthmatic agents .
  • Structure-Activity Relationship (SAR) : Research into SAR has highlighted how modifications to the chromone structure can enhance or reduce biological activity, guiding future drug design efforts .

Properties

IUPAC Name

disodium;5-[3-(2-carboxylato-4-oxochromen-6-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O11.2Na/c24-11(9-31-12-4-5-16-13(6-12)14(25)7-19(33-16)22(27)28)10-32-17-2-1-3-18-21(17)15(26)8-20(34-18)23(29)30;;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIWCEBDTUPPAS-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCC(COC3=CC4=C(C=C3)OC(=CC4=O)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14Na2O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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